molecular formula C17H19N5O3S2 B2528125 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole CAS No. 2380193-64-4

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole

Cat. No. B2528125
CAS RN: 2380193-64-4
M. Wt: 405.49
InChI Key: KWDIQFBLPULDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications.

Mechanism of Action

The mechanism of action of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its potential as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to its use. For example, it may be difficult to synthesize in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole. One area of research is in the development of more efficient synthesis methods to produce the compound in larger quantities. Another area of research is in the investigation of its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole involves several steps. The first step involves the synthesis of 2,1,3-benzothiadiazole, which is then reacted with piperidine to produce 4-(piperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole. The final step involves the reaction of 4-(piperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole with 5-ethylpyrimidine-2-ol to produce this compound.

Scientific Research Applications

The potential applications of 4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole in scientific research are vast. One of the primary applications is in the field of medicinal chemistry, where it is being investigated as a potential drug candidate for the treatment of various diseases. It has been shown to have activity against cancer cells, as well as potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S2/c1-2-12-10-18-17(19-11-12)25-13-6-8-22(9-7-13)27(23,24)15-5-3-4-14-16(15)21-26-20-14/h3-5,10-11,13H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDIQFBLPULDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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